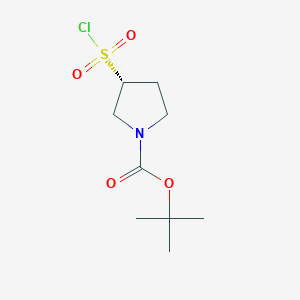
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound known for its role as an inhibitor in various biochemical processes. It is often referred to in scientific literature for its ability to inhibit specific proteins and pathways, making it a valuable tool in research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-methoxypyrazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
Reduction: The reduction of the nitro group yields N-(3-methoxypyrazin-2-yl)-4-aminobenzenesulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor in studies involving protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting specific enzymes or proteins involved in disease pathways.
Industry: Employed in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects by covalently modifying specific cysteine residues on target proteins, thereby inhibiting their function. This mechanism is particularly relevant in the inhibition of mixed lineage kinase domain-like protein (MLKL), which plays a role in necroptosis, a form of programmed cell death. By inhibiting MLKL, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide can prevent necroptosis and is thus valuable in research on cell death and related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(3-methoxypyrazin-2-yl)-4-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}benzene-1-sulfonamide: Another derivative with different functional groups.
Uniqueness
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is unique due to its specific inhibition of MLKL and its role in preventing necroptosis. This makes it particularly valuable in research focused on cell death mechanisms and potential therapeutic applications .
Propriétés
IUPAC Name |
N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIMBINHVKTZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)










